molecular formula C4HBrF3NO B1272502 3-Bromo-5-trifluoromethyl-isoxazole CAS No. 933673-61-1

3-Bromo-5-trifluoromethyl-isoxazole

Cat. No. B1272502
M. Wt: 215.96 g/mol
InChI Key: QNRHCAQNLPLUOM-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethyl-isoxazole is a compound that belongs to the isoxazole class of heterocyclic aromatic organic compounds. Isoxazoles are five-membered rings containing an oxygen atom and a nitrogen atom at non-adjacent positions. The trifluoromethyl group, a common moiety in medicinal chemistry, imparts unique physical and chemical properties to the molecule, potentially affecting its reactivity and biological activity.

Synthesis Analysis

The synthesis of 3-Bromo-5-trifluoromethyl-isoxazole and related compounds typically involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, the regioselective synthesis of 3,5-disubstituted isoxazoles can be achieved through the cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, which function as alkyne synthons . Additionally, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane has been reported, with further functionalization achieved through iodination and palladium-catalyzed reactions . A two-step synthesis involving copper-catalyzed bromoform addition to an alkene followed by treatment with sodium nitrite in DMF has also been described for the synthesis of isoxazoles .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various spectroscopic methods, including HRMS, IR, 1H NMR, and 13C NMR. Single-crystal X-ray diffraction studies provide detailed information about the crystal lattice and the orientation of substituents around the isoxazole ring. For example, a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, crystallizes in a monoclinic lattice with specific cell dimensions and dihedral angles between the isoxazole ring and the phenyl rings .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, including bromination, iodination, and palladium-catalyzed cross-coupling reactions. The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied in detail, with the products serving as substrates for the synthesis of isoxazole-fused heterocycles . Palladium-catalyzed cross-coupling reactions of stannylisoxazole with bromonitrobenzene followed by catalytic hydrogenation have been used to synthesize quinolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. The presence of a trifluoromethyl group can significantly affect the compound's acidity, basicity, and solubility. Isoxazol-5-ones, for example, are acids comparable in strength to carboxylic acids . The trifluoromethyl group also contributes to the molecule's lipophilicity, which is important for its potential biological activity. The crystal structure is stabilized by various intermolecular interactions, such as C—H...π contacts, and the intermolecular contacts can be quantified using Hirshfeld surface computational methods .

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-Bromo-5-trifluoromethyl-isoxazole is a key compound in the synthesis of various fluorinated isoxazoles, which are valuable in chemical research for their potential applications in drug development and material science. For instance, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks involves regioselective reactions of functionalized halogenoximes, including 5-trifluoromethylisoxazoles (Chalyk et al., 2019).

Tautomerism and Basicity Studies

  • Studies on the tautomerism of heteroaromatic compounds, including 3-Bromo-5-trifluoromethyl-isoxazole, provide insights into their chemical behavior in different solvents. Understanding these properties is crucial for their application in chemical syntheses and the development of new materials (Boulton & Katritzky, 1961).

Biological Activity

  • The derivatives of 3-Bromo-5-trifluoromethyl-isoxazole have been explored for potential biological activities. For example, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been screened for antitubercular and antimicrobial activities, suggesting their utility in the development of new pharmaceuticals (Popat et al., 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The development of new eco-friendly synthetic strategies is imperative . The focus of current research is on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-1-2(10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRHCAQNLPLUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376823
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)-1,2-oxazole

CAS RN

933673-61-1
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org

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